molecular formula C16H20N2O3 B2683389 4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide CAS No. 1421490-04-1

4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide

Cat. No.: B2683389
CAS No.: 1421490-04-1
M. Wt: 288.347
InChI Key: LKWMUIQGGHPIPV-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is a chemical compound of interest in antimicrobial and pharmaceutical research, incorporating a benzamide core linked to a 3-methylisoxazole group via an ethanamide spacer. The benzamide scaffold is a recognized pharmacophore in medicinal chemistry, notably for its role in inhibiting the essential bacterial cell division protein FtsZ, a promising target for combating antimicrobial resistance (AMR) . Researchers are exploring novel benzamide derivatives to develop new antibiotics, particularly against priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The 3-methylisoxazole moiety is a common feature in bioactive molecules, often contributing to a compound's metabolic profile and receptor binding. This structural combination suggests potential application in investigating bacterial cell division mechanisms. Furthermore, the isopropoxybenzamide structure is a feature present in other compounds evaluated for biological activity, underscoring the research utility of this chemical class . This product is intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11(2)20-14-6-4-13(5-7-14)16(19)17-9-8-15-10-12(3)18-21-15/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWMUIQGGHPIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to various biological targets, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Research Implications

  • Synthetic Flexibility : The target compound’s isopropoxy group can be modified to enhance solubility (e.g., via polar substituents) or stability (e.g., via steric hindrance) .

Biological Activity

4-isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is a novel compound that combines an isoxazole ring with a benzamide moiety, which may confer unique biological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₀N₂O₃
  • Molecular Weight : 288.34 g/mol
  • CAS Number : 1421490-04-1

The compound's structure is significant for its biological interactions, particularly due to the presence of the isoxazole ring, which is known for its ability to engage with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Isoxazole Ring : This can be achieved through (3 + 2) cycloaddition reactions, often catalyzed by metals like copper(I) or ruthenium(II).
  • Formation of the Benzamide Moiety : This step usually involves coupling reactions where the isoxazole derivative is reacted with an appropriate amine.

Biological Activity

Research indicates that this compound exhibits various biological activities, notably:

Antimicrobial Activity

Studies have shown that compounds containing similar structures can demonstrate significant antifungal and antibacterial properties. For instance, derivatives have been evaluated against fungal strains such as Botrytis cinerea and Fusarium graminearum, with some showing inhibition rates exceeding those of standard antifungal agents like pyraclostrobin .

Anticancer Potential

The isoxazole moiety has been linked to anticancer activity through its interaction with specific enzymes and receptors involved in tumor growth. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

The biological effects of this compound are primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : Binding to specific receptors can modulate signaling pathways crucial for cell survival and proliferation.

Case Studies

  • Antifungal Efficacy : In a study evaluating a series of benzamide derivatives, compound 10f (closely related to our compound) exhibited an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating strong antifungal activity .
    CompoundFungal StrainInhibition Rate (%)
    10fBotrytis cinerea83.1
    PyraclostrobinBotrytis cinerea81.4
  • Toxicity Assessment : The acute toxicity of related compounds has been evaluated using zebrafish embryos, showing low toxicity levels (e.g., 20.58 mg/L for compound 10f), suggesting potential safety for further therapeutic development .

Comparison with Similar Compounds

This compound can be compared with other isoxazole-based compounds which also exhibit antimicrobial and anticancer activities. However, its unique structure provides distinct advantages in terms of solubility and bioavailability.

Compound NameBiological Activity
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazolesAntimicrobial
Indole derivativesAnticancer

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